molecular formula C12H12N2O4 B2415577 tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate CAS No. 1824170-57-1

tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate

Cat. No.: B2415577
CAS No.: 1824170-57-1
M. Wt: 248.238
InChI Key: MLRUXAIJTMBAAH-UHFFFAOYSA-N
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Description

“tert-Butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate” is a chemical compound with the CAS Number: 1824170-57-1. It has a molecular weight of 248.24 . The IUPAC name for this compound is tert-butyl 1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O4/c1-12(2,3)18-11(17)14-9(15)7-4-5-13-6-8(7)10(14)16/h4-6H,1-3H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and bonds.


Physical and Chemical Properties Analysis

The compound has a molecular weight of 248.24 . It is recommended to be stored in a refrigerated environment .

Scientific Research Applications

Chemical Synthesis and Transformations

Tert-butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate has been studied in various chemical synthesis processes. For instance, Moskalenko and Boev (2014) explored its reactions in the synthesis of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, which further reacted with maleic anhydride forming complex adducts (Moskalenko & Boev, 2014). Similarly, another study by Chung et al. (2005) described a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, showcasing the compound's utility in complex chemical reactions (Chung et al., 2005).

Crystallography and Structural Analysis

In crystallography, Naveen et al. (2007) synthesized and analyzed the crystal structure of a related compound, Tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, providing insights into the structural aspects of such compounds (Naveen et al., 2007).

Singlet Oxygen Reactions

Research by Wasserman et al. (2004) investigated the reaction of a similar compound, tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, with singlet oxygen, leading to various 5-substituted pyrroles useful as precursors in prodigiosin synthesis (Wasserman et al., 2004).

Synthesis of Functionalized Derivatives

Çolak et al. (2021) synthesized and characterized derivatives of tert-butyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, a closely related compound, demonstrating its role in the creation of novel functional materials (Çolak et al., 2021).

Metabolic Studies

In the field of metabolism, Prakash et al. (2008) studied the metabolic pathways of a related compound, highlighting the role of tert-butyl groups in metabolic processes (Prakash et al., 2008).

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer . The MSDS contains information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product.

Properties

IUPAC Name

tert-butyl 1,3-dioxopyrrolo[3,4-c]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-12(2,3)18-11(17)14-9(15)7-4-5-13-6-8(7)10(14)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLRUXAIJTMBAAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=O)C2=C(C1=O)C=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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